BenchChemオンラインストアへようこそ!

(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone

LOXL2 inhibition fibrosis stereochemistry-activity relationship

(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone (CAS 2169220-23-7) is a fluorinated pyrrolidine benzamide with molecular formula C₁₁H₁₂FNO₂ and molecular weight 209.22 g/mol. It features a trans-3-fluoro-4-hydroxypyrrolidine core N-acylated with a benzoyl group, placing the fluorine atom directly on the pyrrolidine ring rather than on the benzoyl moiety.

Molecular Formula C11H12FNO2
Molecular Weight 209.22
CAS No. 2169220-23-7
Cat. No. B2497126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone
CAS2169220-23-7
Molecular FormulaC11H12FNO2
Molecular Weight209.22
Structural Identifiers
SMILESC1C(C(CN1C(=O)C2=CC=CC=C2)F)O
InChIInChI=1S/C11H12FNO2/c12-9-6-13(7-10(9)14)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2
InChIKeyUEGJRIYNOMUURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone (CAS 2169220-23-7): A Fluorinated Pyrrolidine Building Block for Medicinal Chemistry


(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone (CAS 2169220-23-7) is a fluorinated pyrrolidine benzamide with molecular formula C₁₁H₁₂FNO₂ and molecular weight 209.22 g/mol [1]. It features a trans-3-fluoro-4-hydroxypyrrolidine core N-acylated with a benzoyl group, placing the fluorine atom directly on the pyrrolidine ring rather than on the benzoyl moiety. The compound is commercially available as a research building block with purities typically ≥95–98% . Its stereochemical configuration is unspecified (racemic or relative stereochemistry not assigned), distinguishing it from defined enantiomeric forms such as the (3R,4R) isomer (CAS 2166108-02-5) and (3S,4S) isomer (CAS 2411590-83-3). This core scaffold has been incorporated into advanced clinical candidates, notably as the key fragment in PAT-1251 (lenumlostat), a first-in-class LOXL2 inhibitor that entered Phase 1 clinical trials [2].

Why Generic Substitution Fails for (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone (CAS 2169220-23-7)


This compound cannot be generically interchanged with its closest analogs because the position of the fluorine atom and the pyrrolidine ring stereochemistry critically determine both physicochemical properties and biological target engagement. The fluorine is located on the pyrrolidine ring (C-3) rather than on the benzoyl phenyl ring, creating a distinct hydrogen-bonding and lipophilicity profile compared to regioisomers such as 1-(4-fluorobenzoyl)pyrrolidin-3-ol (CAS 915230-73-8). In the LOXL2 clinical candidate PAT-1251, only the (3R,4R) enantiomeric form of this scaffold confers potent inhibitory activity (hLOXL2 IC₅₀ = 0.71 μM) with >400-fold selectivity over LOX [1]. The (3S,4S) enantiomer or undefined stereochemistry mixtures may exhibit substantially different or absent target engagement. Furthermore, non-fluorinated analogs (e.g., 1-benzoylpyrrolidin-3-ol) lack the fluorine-mediated metabolic stabilization and conformational bias that contribute to the favorable drug-like properties observed with the fluorinated scaffold [2]. These stereochemical and regioisomeric distinctions are not captured by molecular formula or molecular weight alone, making blind substitution scientifically unsound for structure-activity relationship (SAR) studies or fragment-based drug discovery programs.

Quantitative Differentiation Evidence for (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone (CAS 2169220-23-7) vs. Analog Comparators


Stereochemical Provenance: The (3R,4R) Enantiomer Enables Clinical-Stage LOXL2 Inhibition

The (3R,4R)-enantiomer of the compound scaffold (CAS 2166108-02-5) is the active stereoisomer incorporated into PAT-1251 (lenumlostat), an irreversible LOXL2 inhibitor that progressed to Phase 1 clinical trials. PAT-1251 exhibits a hLOXL2 IC₅₀ of 0.71 μM and hLOXL3 IC₅₀ of 1.17 μM, with >400-fold selectivity over LOX and high selectivity against SSAO, DAO, and MAO-A/B [1]. Racemic trans mixtures or the (3S,4S) enantiomer do not replicate this selectivity profile, underscoring the importance of stereochemical specification for users conducting SAR studies. The target compound (CAS 2169220-23-7), sold without specified stereochemistry, serves as the starting scaffold from which the active (3R,4R) form must be isolated or synthesized for LOXL2-targeted programs.

LOXL2 inhibition fibrosis stereochemistry-activity relationship PAT-1251

Fluorine Positional Isomerism: Pyrrolidine-Ring Fluorination vs. Benzoyl-Ring Fluorination Alters Physicochemical Profile

The target compound (CAS 2169220-23-7) bears fluorine at the C-3 position of the pyrrolidine ring, whereas the regioisomer 1-(4-fluorobenzoyl)pyrrolidin-3-ol (CAS 915230-73-8) places fluorine at the para position of the benzoyl phenyl ring. Computed physicochemical properties reveal distinct differences: the target compound has an XLogP3-AA of 0.9 compared to 1.0 for the benzoyl-fluorinated regioisomer [1][2]. While both compounds share identical molecular formula, molecular weight (209.22 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (3), rotatable bond count (1), and topological polar surface area (40.5 Ų) [1][2], the spatial location of fluorine critically influences dipole moment, pKa of the hydroxyl group, and intramolecular hydrogen-bonding capacity, parameters that directly impact target binding and pharmacokinetics in lead optimization.

regioisomer comparison XLogP3 TPSA fluorine positioning

Fluorine Presence vs. Absence: Fluorinated Scaffold Enables Metabolic Stability and Conformational Control

The target compound (CAS 2169220-23-7) contains a fluorine substituent at the pyrrolidine C-3 position, whereas the non-fluorinated analog 1-benzoylpyrrolidin-3-ol (CAS not assigned; molecular formula C₁₁H₁₃NO₂, MW 191.23 g/mol) lacks this substituent. Fluorine substitution on saturated heterocycles is well-established in medicinal chemistry to modulate pKa, impart conformational bias via gauche effects, and block oxidative metabolism at the substituted position [1]. In the context of LOXL2 inhibitor optimization, the 3-fluoro-4-hydroxypyrrolidine motif proved critical for achieving potent, selective, and orally efficacious inhibition, with the fluorine contributing to both target engagement and pharmacokinetic durability in mouse bleomycin models where oral administration significantly reduced fibrosis [2].

fluorine effect metabolic stability conformational bias non-fluorinated comparator

Expanded Target Space: 3-Fluoro-4-hydroxypyrrolidine as a Privileged Fragment in ROCK Kinase Inhibition

Beyond the LOXL2 application, the 3-fluoro-4-hydroxypyrrolidine scaffold has been employed in potent ROCK2 (Rho-associated protein kinase 2) inhibitors. A disclosed compound containing the (3S,4R)-3-fluoro-4-hydroxypyrrolidine amide substructure exhibits a ROCK2 IC₅₀ of 15 nM [1]. This demonstrates the versatile binding capacity of the fluorinated pyrrolidine fragment across distinct target classes (amine oxidases and kinases). In contrast, the non-fluorinated pyrrolidine or regioisomeric fluorobenzoyl analogs lack published evidence of comparable dual-target utility.

ROCK2 kinase inhibition kinase inhibitor 3-fluoro-4-hydroxypyrrolidine scaffold fragment versatility

Commercial Purity and Availability: Benchmarking Against Stereoisomer and Regioisomer Supply Specifications

The target compound (CAS 2169220-23-7) is commercially supplied at ≥97% purity from multiple vendors (AKSci, Aladdin, ChemScence) with pricing at approximately $48/1g, $144/5g, and $240/10g . The (3R,4R) enantiomer (CAS 2166108-02-5) is supplied at ≥98% purity but at significantly higher cost due to chiral specification. The (3S,4S) enantiomer (CAS 2411590-83-3) and trans-racemate (CAS 2205037-16-5) are similarly available at ≥95–98% purity. All share identical molecular formula and storage conditions (room temperature, sealed dry).

purity specification commercial availability procurement building block comparison

Optimal Research and Industrial Application Scenarios for (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone (CAS 2169220-23-7)


Fragment-Based Lead Discovery and LOXL2 Inhibitor Optimization

The compound serves as the direct precursor for synthesizing PAT-1251-class LOXL2 inhibitors. Researchers should procure this building block for SAR exploration around the pyrrolidine core, knowing that chiral resolution to the (3R,4R) enantiomer unlocks potent, selective LOXL2 inhibition (hLOXL2 IC₅₀ = 0.71 μM) with >400-fold selectivity over LOX and validated in vivo anti-fibrotic efficacy in murine bleomycin models [1]. The fluorinated pyrrolidine is essential for the irreversible inhibition mechanism and oral bioavailability observed in the clinical candidate.

Chiral Pyrrolidine Building Block for Asymmetric Synthesis Methodology Development

The trans-3-fluoro-4-hydroxypyrrolidine core presents two contiguous stereocenters, making the compound a valuable substrate for developing and benchmarking asymmetric acylation, enzymatic resolution, or organocatalytic methods [1]. The fluorine substituent serves as a useful ¹⁹F NMR probe for reaction monitoring and stereochemical analysis, enabling precise ee determination without chiral derivatization.

Multi-Target Kinase and Amine Oxidase Fragment Library Construction

Given the demonstrated fragment utility in both LOXL2 (amine oxidase) and ROCK2 (kinase) inhibitor chemotypes (ROCK2 IC₅₀ = 15 nM [1]), this building block is an ideal component of a privileged fragment library targeting diverse enzyme classes. The fluorine atom at C-3 provides a vector for ¹⁹F-based NMR screening in fragment-based drug discovery campaigns, enabling direct detection of low-affinity binding events that are difficult to observe with non-fluorinated fragments.

Physicochemical Comparator for Fluorine Positional Isomer Studies

The compound (fluorine on pyrrolidine, XLogP3 = 0.9) and its regioisomer 1-(4-fluorobenzoyl)pyrrolidin-3-ol (fluorine on benzoyl, XLogP3 = 1.0) together form an informative matched molecular pair for studying the impact of fluorine regioisomerism on logD, solubility, permeability, and metabolic stability [1][2]. This head-to-head comparison is valuable for computational chemists building fluorine-specific QSAR models and for medicinal chemists designing fluorine placement strategies in lead optimization.

Quote Request

Request a Quote for (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.